molecular formula C16H15ClO B13344390 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan

Cat. No.: B13344390
M. Wt: 258.74 g/mol
InChI Key: SFNHWWDLALTRLQ-UHFFFAOYSA-N
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Description

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a fused bicyclic aromatic system with a chlorine atom at position 1 and a bulky tert-butyl group at position 7. This compound belongs to a class of heterocyclic aromatic systems widely studied for their electronic properties, stability, and applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

8-tert-butyl-1-chlorodibenzofuran

InChI

InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-13-11(9-10)15-12(17)5-4-6-14(15)18-13/h4-9H,1-3H3

InChI Key

SFNHWWDLALTRLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC3=C2C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan typically involves the functionalization of dibenzofuran through electrophilic aromatic substitution reactions. One common method is the chlorination of dibenzofuran followed by the introduction of the tert-butyl group. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove the chlorine substituent or reduce the furan ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran quinones, while substitution reactions can produce various functionalized dibenzofurans.

Scientific Research Applications

8-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 8-(tert-Butyl)-1-chlorodibenzo[b,d]furan depends on its specific application. In chemical reactions, the tert-butyl and chlorine substituents influence the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.

Comparison with Similar Compounds

Key Structural and Spectral Features:

  • Molecular Formula : Presumed to be C₁₆H₁₅ClO (based on dibenzofuran backbone [C₁₂H₈O] with substituents: Cl and tert-butyl [C₄H₉]).
  • Molecular Weight : Estimated ~258.45 g/mol.
  • Synthesis: Prepared via TiCl₄-promoted regioselective coupling of phenols with α-haloketones, yielding colorless oil with high purity (80% yield) .
  • Spectroscopic Data : Comparable analogs (e.g., 8-(tert-Butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan) show distinct ¹H NMR signals for aromatic protons (δ 7.39–7.24 ppm) and tert-butyl protons (δ 1.37 ppm) .

Comparison with Structural Analogs

Halogenated Dibenzofurans: 8-Bromo-1-chlorodibenzo[b,d]furan

  • Molecular Formula : C₁₂H₆BrClO; MW : 281.53 g/mol .
  • Substituent Effects :
    • Bromine at position 8 increases molecular weight and steric bulk compared to tert-butyl.
    • Chlorine at position 1 introduces electron-withdrawing effects, polarizing the aromatic ring.
  • Applications : Brominated dibenzofurans are intermediates in Suzuki-Miyaura cross-couplings (e.g., boronic acid derivatives in ) .

Hydrogenated Analogs: 8-(tert-Butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan (9g)

  • Structure : Partially saturated ring system reduces aromaticity, altering electronic properties.
  • Physical Properties: Colorless oil with improved solubility in non-polar solvents .
  • NMR Data :
    • ¹H NMR: δ 2.75–1.78 ppm (aliphatic protons), δ 1.37 ppm (tert-butyl) .
    • ¹³C NMR: δ 153.1–19.5 ppm, with distinct signals for saturated carbons (δ 22.0–33.7 ppm) .

Positional Isomers: 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine

  • Substituent Position : tert-Butyl at position 6 and amine at position 4.
  • Electronic Effects : Electron-donating tert-butyl and amine groups enhance nucleophilicity, favoring electrophilic aromatic substitution .

Ring-Modified Analogs: Dimethylpyran vs. Furan Systems

  • Compound 2 () : Replaces the furan ring with a dimethylpyran moiety, increasing ring strain and altering π-conjugation.
  • Impact on Reactivity : Pyran rings exhibit different oxidation states and hydrogen-bonding capabilities compared to furans .

Data Table: Comparative Analysis of Dibenzofuran Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Physical State Key Spectral Features (¹H NMR) Applications/Notes
8-(tert-Butyl)-1-chlorodibenzo[b,d]furan Cl (1), tert-Butyl (8) C₁₆H₁₅ClO ~258.45 Colorless oil δ 7.39–7.24 (aromatic), δ 1.37 (t-Bu) Intermediate in organic synthesis
8-Bromo-1-chlorodibenzo[b,d]furan Br (8), Cl (1) C₁₂H₆BrClO 281.53 Solid N/A Cross-coupling precursor
8-(tert-Butyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan Hydrogenated ring, t-Bu (8) C₁₆H₂₀O 228.33 Colorless oil δ 2.75–1.78 (aliphatic), δ 1.37 (t-Bu) Model for hydrogenation studies
2-Bromo-8-chlorodibenzo[b,d]furan Br (2), Cl (8) C₁₂H₆BrClO 281.53 Solid N/A Pharmaceutical intermediate

Research Findings and Trends

  • Electronic Tuning : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitutions to meta/para positions .
  • Synthetic Utility : TiCl₄-mediated methods () offer regioselectivity advantages over traditional Friedel-Crafts alkylation, minimizing byproducts .

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